molecular formula C12H15ClN4O2S B14620468 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide CAS No. 59210-60-5

4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B14620468
CAS No.: 59210-60-5
M. Wt: 314.79 g/mol
InChI Key: HVNFJXNKYXEOGX-UHFFFAOYSA-N
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Description

4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

    Substitution: The chlorine atom in the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59210-60-5

Molecular Formula

C12H15ClN4O2S

Molecular Weight

314.79 g/mol

IUPAC Name

4-chloro-5-cyano-2-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H15ClN4O2S/c1-16-2-4-17(5-3-16)11-7-10(13)9(8-14)6-12(11)20(15,18)19/h6-7H,2-5H2,1H3,(H2,15,18,19)

InChI Key

HVNFJXNKYXEOGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)S(=O)(=O)N

Origin of Product

United States

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